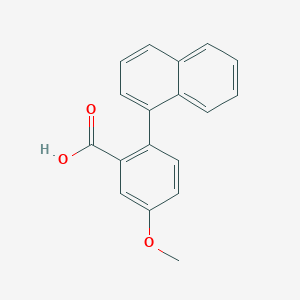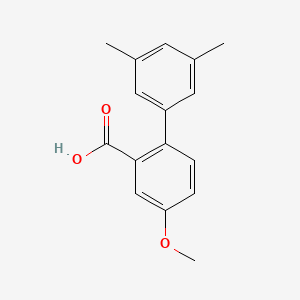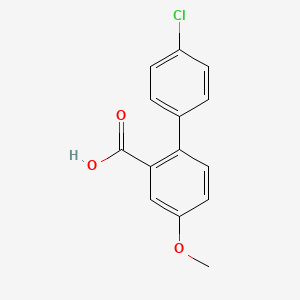
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% (5-MNA), is a synthetic compound belonging to the class of phenylacetic acid derivatives. It is a white powder with a molecular weight of 219.24 g/mol and a melting point of about 140°C. 5-MNA is a versatile compound that is widely used in the synthesis of organic compounds, pharmaceuticals, and other materials. It is also used in the synthesis of a variety of drugs and is used in laboratory experiments due to its stability and low toxicity.
Mécanisme D'action
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% acts as a catalyst in the synthesis of organic compounds and pharmaceuticals. It acts as an acid catalyst in the condensation of the reaction product with benzaldehyde. The acid catalyst increases the rate of reaction and helps to form the desired product.
Biochemical and Physiological Effects
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% has been found to have no adverse effects on the body. It is non-toxic and does not affect the biochemical and physiological processes of the body. It has been found to be stable and non-irritating to the skin.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% has a number of advantages and limitations for use in laboratory experiments. The advantages of using 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% include its stability and low toxicity, its ability to act as a catalyst in the synthesis of organic compounds and pharmaceuticals, and its non-irritating nature. The limitations of using 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% include its limited availability and its low solubility in water.
Orientations Futures
The future of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% is promising as it is widely used in the synthesis of organic compounds, pharmaceuticals, and other materials. In the future, 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% could be used to synthesize more complex compounds and drugs. It could also be used in the synthesis of polymers and other materials. Additionally, further research into the biochemical and physiological effects of 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% could lead to new applications in medicine and other fields.
Méthodes De Synthèse
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 5-bromo-2-naphthoic acid with sodium methoxide in methanol. The second step involves the condensation of the reaction product with benzaldehyde in the presence of an acid catalyst. This two-step process yields 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% in 95% purity.
Applications De Recherche Scientifique
5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% is widely used in scientific research, especially in the synthesis of organic compounds, pharmaceuticals, and other materials. It is also used in the synthesis of a variety of drugs and is used in laboratory experiments due to its stability and low toxicity. 5-Methoxy-2-(naphthalen-1-yl)benzoic acid, 95% has been used in the synthesis of various drugs, such as aminoketones, fluoroquinolones, and quinolones. It has also been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Propriétés
IUPAC Name |
5-methoxy-2-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-13-9-10-16(17(11-13)18(19)20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMJTUVDANDPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














